molecular formula C13H17BrN2O2 B8130914 tert-Butyl 5-bromo-2-(cyclopropylamino)nicotinate

tert-Butyl 5-bromo-2-(cyclopropylamino)nicotinate

Cat. No.: B8130914
M. Wt: 313.19 g/mol
InChI Key: LOONDIDORJXJFS-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2-(cyclopropylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a cyclopropylamino group at the 2-position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2-(cyclopropylamino)nicotinate typically involves multiple steps One common method starts with the bromination of nicotinic acid to introduce the bromine atom at the 5-position This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2-(cyclopropylamino)nicotinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amine derivative, while hydrolysis would produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 5-bromo-2-(cyclopropylamino)nicotinate has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of nicotinic acid derivatives with therapeutic properties.

    Biological Studies: It can be used in studies to understand the biological activity of nicotinic acid derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-(cyclopropylamino)nicotinate involves its interaction with specific molecular targets. The presence of the bromine atom and the cyclopropylamino group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-bromonicotinate: Lacks the cyclopropylamino group, making it less complex.

    tert-Butyl 2-(cyclopropylamino)nicotinate: Lacks the bromine atom, which may affect its reactivity and biological activity.

Uniqueness

tert-Butyl 5-bromo-2-(cyclopropylamino)nicotinate is unique due to the combination of the bromine atom and the cyclopropylamino group on the nicotinic acid core. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 5-bromo-2-(cyclopropylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)10-6-8(14)7-15-11(10)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOONDIDORJXJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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